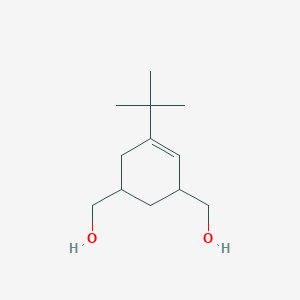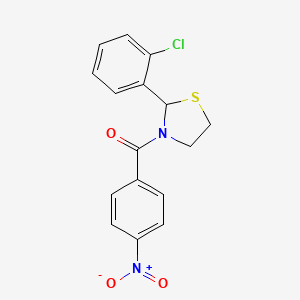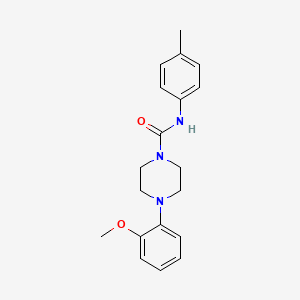![molecular formula C9H16N2O3 B4994990 N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)
N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as PVEED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PVEED is a member of the family of molecules known as acrylamides, which are widely used in the synthesis of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of PVEED is not fully understood, but it is believed to act as a crosslinking agent in the synthesis of polymers and hydrogels. PVEED can form covalent bonds with other molecules, which can lead to the formation of a three-dimensional network. This network can provide mechanical stability and other desirable properties to the resulting material.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of PVEED. However, it has been found to be non-toxic and non-irritating to living cells. This makes it a promising candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PVEED is its ease of synthesis. The reaction can be carried out using relatively simple equipment and is not particularly sensitive to reaction conditions. Additionally, PVEED is stable under a wide range of conditions, making it a useful compound for long-term storage.
One limitation of PVEED is its relatively low reactivity. This can make it difficult to use in certain applications, such as the synthesis of highly crosslinked polymers. Additionally, PVEED can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several potential future directions for research on PVEED. One area of interest is in the development of new materials for biomedical applications. PVEED-based hydrogels have shown promise in drug delivery and tissue engineering, and further research in this area could lead to the development of new therapies.
Another area of interest is in the synthesis of new polymers and copolymers using PVEED as a monomer. By tuning the reaction conditions and the choice of co-monomers, it may be possible to create materials with specific mechanical, thermal, or optical properties.
Finally, there is potential for PVEED to be used in the development of new catalysts or other chemical reagents. By modifying the structure of PVEED, it may be possible to create compounds with specific catalytic properties, which could be useful in a wide range of applications.
Conclusion
In conclusion, PVEED is a promising compound with potential applications in a wide range of scientific research fields. Its ease of synthesis, stability, and non-toxicity make it a useful compound for long-term storage and use. Further research in this area could lead to the development of new materials, drugs, and catalysts.
Méthodes De Synthèse
The synthesis of PVEED involves the reaction of 1,2-diaminoethane with propionyl chloride to form N-propyl-N'-propionyl ethanediamine. This intermediate is then reacted with 2-chloroethyl vinyl ether to form PVEED. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a strong base such as sodium hydroxide or potassium carbonate.
Applications De Recherche Scientifique
PVEED has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new materials. PVEED has been used as a monomer in the synthesis of polymers and copolymers, which have shown promising mechanical and thermal properties. Additionally, PVEED has been used in the synthesis of hydrogels, which have potential applications in drug delivery and tissue engineering.
Propriétés
IUPAC Name |
N'-(2-ethenoxyethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-5-10-8(12)9(13)11-6-7-14-4-2/h4H,2-3,5-7H2,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPEVKBQZKDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)
![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4994959.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)

![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)